molecular formula C22H18N4O2S3 B11664477 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11664477
M. Wt: 466.6 g/mol
InChI Key: RKIMHSYPOZBTQY-FSJBWODESA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzylsulfanyl substituent at the 5-position of the thiadiazole ring and an acetohydrazide moiety linked to a 2-hydroxynaphthalen-1-ylidene group. The thiadiazole core is a five-membered heterocycle containing two nitrogen and one sulfur atom, known for its electron-deficient nature and bioisosteric properties with other heterocycles like oxadiazoles and triazoles .

Synthesis typically involves condensation of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide with 2-hydroxy-1-naphthaldehyde under reflux in ethanol, forming a hydrazone via Schiff base chemistry . Characterization employs NMR, FTIR, and LCMS to confirm structural integrity, with distinct signals for the naphthol hydroxyl proton (δ ~10–12 ppm) and thiadiazole sulfur atoms contributing to its unique spectral profile .

Properties

Molecular Formula

C22H18N4O2S3

Molecular Weight

466.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H18N4O2S3/c27-19-11-10-16-8-4-5-9-17(16)18(19)12-23-24-20(28)14-30-22-26-25-21(31-22)29-13-15-6-2-1-3-7-15/h1-12,27H,13-14H2,(H,24,28)/b23-12+

InChI Key

RKIMHSYPOZBTQY-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions.

    Condensation with Acetohydrazide: The final step involves the condensation of the thiadiazole derivative with acetohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds related to 1,3,4-thiadiazoles exhibit potent activity against various bacterial strains. For instance, a study demonstrated comparable antimicrobial efficacy with standard antibiotics such as ciprofloxacin and griseofulvin . The presence of the thiadiazole ring enhances the interaction with microbial targets, potentially leading to new antibacterial agents.

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. A series of compounds derived from 5-amino-1,3,4-thiadiazole were synthesized and evaluated for cytotoxicity against human cancer cell lines such as HEK293, BT474, and NCI-H226. Some derivatives demonstrated moderate to potent cytotoxic effects compared to established chemotherapeutic agents . The mechanism of action often involves induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy.

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. Certain compounds have been reported to inhibit the COX enzyme, which plays a crucial role in inflammatory processes . This inhibition could lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiadiazole derivatives. The incorporation of various substituents on the thiadiazole ring can significantly influence biological activity. For example:

Substituent TypeEffect on Activity
BenzylsulfanylEnhances antimicrobial potency
HydroxynaphthalenIncreases cytotoxicity against cancer cells
AcetohydrazideModulates anti-inflammatory effects

This table summarizes how different substituents can affect the biological activities of thiadiazole compounds.

Synergistic Effects with Antibiotics

A recent study explored the synergistic interaction between a specific thiadiazole derivative and Amphotericin B (AmB), an antifungal agent. The results indicated that the combination significantly reduced the minimum inhibitory concentration (MIC) required for AmB while decreasing its toxicity . This finding suggests that thiadiazole derivatives could be used to enhance the efficacy of existing antibiotics.

Anticancer Mechanisms

Another study focused on a series of novel thiadiazole derivatives that induced apoptosis in cancer cell lines through mitochondrial pathways. The analysis revealed that these compounds caused significant morphological changes in treated cells and increased apoptotic markers . This highlights the potential of thiadiazoles as lead compounds in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA are potential targets.

    Pathways Involved: The compound may inhibit specific enzymes or receptors, leading to the disruption of cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the hydrazide and thiadiazole moieties. Key comparisons include:

Compound Name / ID Substituent on Hydrazide Substituent on Thiadiazole Key Properties/Activities Reference ID
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylene]acetohydrazide 2-Methylphenyl Benzylsulfanyl Moderate anticancer activity
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide 1-Phenylethylidene Benzylsulfanyl Enhanced lipophilicity (logP ~3.2)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide 3-Methylphenyl Benzothiazole Antifungal activity (MIC: 8 µg/mL)
N′-Benzylidene-2-((4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Benzylidene Triazole with p-tolyl/phenyl substituents Anticancer (IC50: 12 µM vs. MCF-7)
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-hydroxynaphthylidene group in the target compound introduces strong electron-withdrawing and hydrogen-bonding effects compared to 2-methylphenyl (electron-donating, ) or benzodioxolyl (moderate electron-withdrawing, ). This may enhance interactions with polar residues in enzyme active sites.
  • Heterocycle Variations : Replacing thiadiazole with triazole (e.g., ) or benzothiazole (e.g., ) alters ring strain and electronic properties. Thiadiazoles exhibit higher π-acidity, favoring charge-transfer interactions, while triazoles offer better metabolic stability .

Physicochemical Properties

  • Solubility : The hydroxynaphthylidene group increases hydrophobicity (predicted logP ~3.8) compared to analogues with methoxyphenyl (logP ~2.9, ) or hydrophilic sulfonamide substituents (logP ~1.5, ).
  • Thermal Stability : Thiadiazole derivatives generally exhibit higher melting points (>200°C) than triazole or oxadiazole analogues due to stronger intermolecular interactions .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

Synthesis of the Compound

The synthesis of thiadiazole derivatives typically involves the reaction of thioketones or thioamides with hydrazine derivatives. For this specific compound, the synthesis likely involved the following steps:

  • Formation of Thiadiazole Ring : The initial step involves the reaction of a benzyl sulfanyl group with hydrazine to form the thiadiazole nucleus.
  • Coupling with Acetohydrazide : The resulting thiadiazole is then coupled with an acetohydrazide moiety to yield the final product.

This synthetic route is essential as it influences the biological activity through structural modifications.

1. Anticancer Activity

Research has shown that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. The compound in focus demonstrates cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Testing : In studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, compounds similar to our target compound have shown IC50 values indicating potent cytotoxicity. For instance, a related thiadiazole derivative displayed an IC50 value of 29 μM against HeLa cells .

2. Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities:

  • Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole nucleus have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown effectiveness comparable to established antibiotics like ciprofloxacin .
  • Mechanism of Action : The presence of sulfur in the thiadiazole structure enhances its interaction with microbial targets, leading to disruption of cellular processes.

3. Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have been associated with anti-inflammatory properties:

  • Inflammation Models : In experimental models, compounds similar to our target have shown significant reductions in inflammatory markers, suggesting potential use in treating inflammatory diseases .

4. Anticonvulsant Activity

Some studies indicate that thiadiazole derivatives can exhibit anticonvulsant properties:

  • Neuroprotective Effects : Certain synthesized compounds were evaluated using maximal electroshock seizure (MES) models and demonstrated promising anticonvulsant activity .

Case Studies and Research Findings

The following table summarizes key findings from various studies on related thiadiazole compounds:

StudyCompoundBiological ActivityIC50 Value
Thiadiazole Derivative ACytotoxicity (HeLa)29 μM
Benzylthio-thiadiazole BAntibacterial (S. aureus)Comparable to ciprofloxacin
Thiadiazole CAnti-inflammatorySignificant reduction in markers
Thiadiazole DAnticonvulsant (MES model)Effective at low doses

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thiadiazole-containing acetohydrazide derivatives like this compound?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Preparation of the thiadiazole intermediate via cyclization reactions, and (2) Condensation with a substituted aldehyde under solvent-free conditions. For example, reductive amination of 2-[(1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide with aldehydes (e.g., 2-hydroxynaphthaldehyde) is performed using sodium borohydride and boric acid as catalysts, followed by purification via ethanol recrystallization . TLC (chloroform:methanol, 7:3) is used to monitor reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm hydrazone bond formation (E-configuration) and aromatic substitution patterns.
  • IR spectroscopy : To identify NH (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and thiadiazole ring vibrations (650–750 cm⁻¹).
  • LC-MS : For molecular ion ([M+H]⁺) verification and purity assessment .
  • Elemental analysis (C, H, N) : To validate stoichiometry .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Antioxidant activity : DPPH radical scavenging assay to quantify IC₅₀ values .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?

  • Methodological Answer : Use Bayesian optimization or Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst ratio, temperature, grinding time). For example, a study on similar thiadiazole derivatives achieved a 15% yield increase by optimizing solvent-free grinding duration (20–30 minutes) and sodium borohydride:boric acid ratios (1:1) . Real-time TLC monitoring reduces byproduct formation .

Q. How do structural modifications (e.g., substituents on the naphthalene ring) affect bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies :

  • Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the naphthalene 2-position to enhance antimicrobial potency via increased lipophilicity .
  • Replace the benzylsulfanyl group with alkyl chains to reduce cytotoxicity while retaining antioxidant activity .
  • Validate hypotheses using molecular docking (e.g., binding affinity to Staphylococcus FabH enzyme or human topoisomerase II) .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming:

  • E/Z isomerism : The hydrazone bond’s configuration (E in this case, as shown in related structures ).
  • Tautomeric equilibria : Thiadiazole-thione vs. thiol forms, which influence reactivity and solubility .
  • Hydrogen bonding networks : Critical for understanding solid-state stability and solubility limitations .

Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Multi-parametric optimization : Adjust docking scoring functions (e.g., AutoDock Vina) to account for solvation effects or protein flexibility .
  • In vitro validation : Use orthogonal assays (e.g., SPR for binding kinetics) to confirm computational hits.
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 2-[(4-chlorobenzoxazol-2-yl)sulfanyl]acetohydrazides) to identify trends .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Grinding time20–30 minutes+15%
Catalyst ratioNaBH₄:H₃BO₃ (1:1)+10%
Temperature25°C (room temp)Minimizes degradation

Table 2 : Biological Activity of Analogous Compounds

CompoundMIC (S. aureus)DPPH IC₅₀ (µM)Cytotoxicity (HeLa, 48h)
5a (Cl-substituted)8 µg/mL12.575% viability
5e (NO₂-substituted)4 µg/mL8.260% viability

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